3-氯吡嗪-2,6-二胺

描述

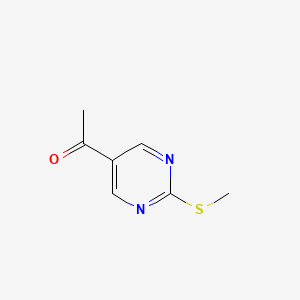

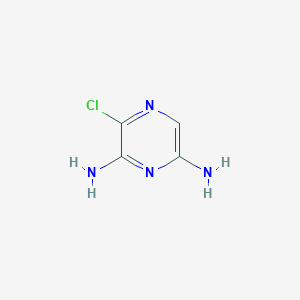

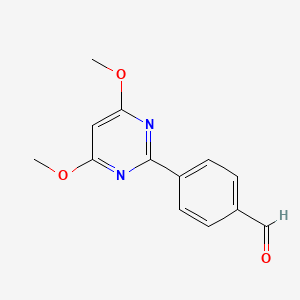

“3-Chloropyrazine-2,6-diamine” is a chemical compound with the CAS Number: 794497-98-6 . It has a molecular weight of 144.56 and its IUPAC name is 3-chloro-2,6-pyrazinediamine . It is a yellow solid .

Molecular Structure Analysis

The InChI Code for 3-Chloropyrazine-2,6-diamine is 1S/C4H5ClN4/c5-3-4 (7)9-2 (6)1-8-3/h1H, (H4,6,7,9) . The InChI Key is KSEHSAXZBNRCCY-UHFFFAOYSA-N .

Chemical Reactions Analysis

While specific chemical reactions involving 3-Chloropyrazine-2,6-diamine are not detailed in the search results, it’s worth noting that the introduction of the second amino substituent in 2-amino-chloropyrazine was achieved using Pd(0) catalysis .

Physical And Chemical Properties Analysis

3-Chloropyrazine-2,6-diamine is a yellow solid . It has a molecular weight of 144.56 . The InChI Code is 1S/C4H5ClN4/c5-3-4 (7)9-2 (6)1-8-3/h1H, (H4,6,7,9) and the InChI Key is KSEHSAXZBNRCCY-UHFFFAOYSA-N .

科学研究应用

合成和化学性质

铜催化偶联方法:从2-氯吡嗪合成了3-氯吡嗪衍生物,特别是2-氨基-3-苯甲酰-5-溴吡嗪,探索了过渡金属催化的铜偶联反应,形成了存在于发光色团如荧光素(Jones, Keenan, & Hibbert, 1996)中的吡嗪环系统。

振动光谱研究:研究了吡嗪及其氯衍生物的振动光谱,包括2-氯吡嗪和2,6-二氯吡嗪,以了解取代基和氯同位素效应。这涉及在凝聚和气相中的研究,有助于了解分子相互作用和光谱数据的精细化(Endrédi, Billes, & Holly, 2003)。

金属链复合物的形成:使用3-氯吡嗪-2,6-二胺衍生物合成了线性七钴(II)金属链复合物。这些复合物展示了最短的Co-Co距离和最长的Co链,具有直接的Co-Co键,为金属超分子化学领域做出了贡献(Wang et al., 2007)。

化学合成和反应

取代吡啶二胺的合成:使用Buchwald协议合成了4-芳基和烷基取代的、N6-烷基化的吡啶-3,6-二胺,展示了3-氯吡嗪衍生物在药物化学中的相关性,并提出了创造独特化学支架的合成挑战(Wlochal & Bailey, 2015)。

氯吡嗪的区域选择性金属化:氯吡嗪被锂胺金属化形成了3-氯-2-锂吡嗪。这展示了制备2,3-二取代吡嗪的新途径,突显了3-氯吡嗪衍生物在有机合成中的多功能性(Turck, Mojovic, & Quéguiner, 1988)。

在发光和敏化中的应用

- Ln(III)发射敏化:对Ln(III)配合物与吡嗪-2,6-二羧酸衍生物,包括3-氯吡嗪衍生物的研究显示了高效的金属中心发光。这项研究有助于理解发光中的天线效应,对照明和显示技术的应用具有相关性(Moore, Grilj, Vauthey, & Ceroni, 2013)。

安全和危害

The safety data sheet for 3-Chloropyrazine-2,6-diamine suggests that it should be handled with care to avoid contact with skin and eyes, and inhalation of dust, mist, gas, or vapors . It is recommended to use personal protective equipment and ensure adequate ventilation . In case of accidental ingestion or contact, immediate medical attention is advised .

未来方向

Research on 3-Chloropyrazine-2,6-diamine and its derivatives is ongoing, particularly due to their potential antiviral and psychotherapeutic activities . The introduction of the second amino substituent in 2-amino-chloropyrazine was achieved using Pd(0) catalysis, indicating potential future directions for chemical synthesis .

作用机制

Target of Action

The primary target of 3-Chloropyrazine-2,6-diamine is Cyclin-dependent kinase 2 (CDK2) . CDK2 is a crucial protein in the regulation of the cell cycle, and its inhibition can lead to cell cycle arrest, making it a potential target for cancer therapies .

Mode of Action

It is known that the compound interacts with its target, cdk2, possibly inhibiting its activity . This interaction could lead to changes in the cell cycle, potentially causing cell cycle arrest .

Biochemical Pathways

The biochemical pathways affected by 3-Chloropyrazine-2,6-diamine are likely related to cell cycle regulation due to its interaction with CDK2 .

Result of Action

Given its target, it is plausible that the compound could cause cell cycle arrest, potentially leading to the death of rapidly dividing cells, such as cancer cells .

生化分析

Biochemical Properties

3-Chloropyrazine-2,6-diamine plays a crucial role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been observed to interact with various enzymes, including nicotinamidase (EC 3.5.1.19), which converts it into pyrazinoic acid . This interaction is essential for its biochemical activity, as the conversion to pyrazinoic acid is a key step in its mechanism of action. Additionally, 3-Chloropyrazine-2,6-diamine may interact with other biomolecules, influencing their activity and stability.

Cellular Effects

3-Chloropyrazine-2,6-diamine affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate kinase activity, which is crucial for cell signaling . Furthermore, 3-Chloropyrazine-2,6-diamine can impact gene expression by interacting with transcription factors and other regulatory proteins, thereby altering the expression of specific genes involved in cellular metabolism and other vital processes.

Molecular Mechanism

The molecular mechanism of 3-Chloropyrazine-2,6-diamine involves its binding interactions with biomolecules and its ability to inhibit or activate enzymes. One of the primary mechanisms is its conversion to pyrazinoic acid by nicotinamidase, which then exerts its effects on cellular functions . Additionally, 3-Chloropyrazine-2,6-diamine can bind to specific proteins, altering their conformation and activity, leading to changes in cellular processes such as gene expression and enzyme activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-Chloropyrazine-2,6-diamine can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 3-Chloropyrazine-2,6-diamine remains stable under specific conditions, but its degradation can lead to the formation of by-products that may have different biochemical activities . Long-term exposure to 3-Chloropyrazine-2,6-diamine in in vitro and in vivo studies has demonstrated its potential to cause sustained changes in cellular functions, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of 3-Chloropyrazine-2,6-diamine vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity and gene expression. At higher doses, 3-Chloropyrazine-2,6-diamine can cause toxic or adverse effects, including cellular damage and disruption of metabolic processes . Threshold effects have been observed, where specific dosages result in significant changes in cellular functions, highlighting the importance of dosage optimization in therapeutic applications.

Metabolic Pathways

3-Chloropyrazine-2,6-diamine is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its conversion and activity. The primary metabolic pathway involves its conversion to pyrazinoic acid by nicotinamidase . This conversion is crucial for its biochemical activity, as pyrazinoic acid exerts significant effects on cellular functions. Additionally, 3-Chloropyrazine-2,6-diamine may influence metabolic flux and metabolite levels by interacting with other enzymes and regulatory proteins involved in cellular metabolism.

Transport and Distribution

The transport and distribution of 3-Chloropyrazine-2,6-diamine within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate its localization and accumulation in specific cellular compartments, where it can exert its biochemical effects . The compound’s distribution is influenced by its chemical properties, such as solubility and affinity for specific biomolecules, which determine its localization within cells and tissues.

Subcellular Localization

3-Chloropyrazine-2,6-diamine exhibits specific subcellular localization, which is essential for its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization is crucial for its interactions with specific biomolecules and its ability to modulate cellular processes. For example, 3-Chloropyrazine-2,6-diamine may localize to the nucleus, where it can interact with transcription factors and influence gene expression.

属性

IUPAC Name |

3-chloropyrazine-2,6-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5ClN4/c5-3-4(7)9-2(6)1-8-3/h1H,(H4,6,7,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSEHSAXZBNRCCY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(C(=N1)Cl)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10477587 | |

| Record name | 3-CHLORO-PYRAZINE-2,6-DIAMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10477587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

794497-98-6 | |

| Record name | 3-CHLORO-PYRAZINE-2,6-DIAMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10477587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-Bromo-1H-imidazo[4,5-b]pyridine 4-oxide](/img/structure/B1625491.png)